PF-3758309

Vue d'ensemble

Description

PF-03758309 est un inhibiteur puissant, administrable par voie orale et réversible de la kinase 4 activée par p21 (PAK4). Ce composé a montré un potentiel significatif dans l'inhibition de la signalisation oncogénique et de la croissance tumorale, ce qui en fait un candidat précieux pour la recherche sur le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PF-03758309 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau pyrrolopyrazole. La synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail .

Méthodes de production industrielle : La production industrielle de PF-03758309 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le composé est ensuite purifié et formulé pour une administration orale. Les détails spécifiques du processus de production industrielle ne sont pas disponibles publiquement .

Analyse Des Réactions Chimiques

Types de réactions : PF-03758309 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique de PF-03758309.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels dans le composé

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers agents halogénants et nucléophiles

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

4. Applications de la recherche scientifique

PF-03758309 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase 4 activée par p21 et ses effets sur diverses voies de signalisation.

Biologie : Enquête sur son rôle dans la modulation des processus cellulaires tels que la réorganisation du cytosquelette et la migration cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment les cancers du poumon, du sein et de la prostate.

Industrie : Utilisé dans des programmes de découverte et de développement de médicaments pour identifier de nouveaux traitements contre le cancer .

5. Mécanisme d'action

PF-03758309 exerce ses effets en inhibant l'activité de la kinase 4 activée par p21. Cette kinase est impliquée dans divers processus cellulaires, notamment la réorganisation du cytosquelette, la migration cellulaire et la tumorigenèse. En inhibant la kinase 4 activée par p21, PF-03758309 perturbe ces processus, ce qui entraîne une réduction de la prolifération des cellules cancéreuses et une augmentation de l'apoptose. Le composé affecte également d'autres voies de signalisation, telles que la voie de la protéine de liaison à l'élément de réponse à l'AMPc (CREB), contribuant ainsi davantage à ses effets anticancéreux .

Applications De Recherche Scientifique

Neuroblastoma Proliferation Inhibition

PF-3758309 has been shown to significantly inhibit the proliferation of neuroblastoma cell lines. It induces cell cycle arrest at the G1 phase and promotes apoptosis. The effective concentration (EC50) values for various neuroblastoma lines are as follows:

| Cell Line | EC50 Value (µM) |

|---|---|

| SH-SY5Y | 5.461 |

| IMR-32 | 2.214 |

| NBL-S | 14.02 |

| KELLY | 1.846 |

These findings indicate that this compound effectively impairs the growth potential of neuroblastoma cells through morphological changes and reduced clone formation .

Colorectal Cancer Models

In colorectal cancer models, this compound demonstrated significant growth inhibition in vitro, correlating with PAK4 expression levels. The compound's efficacy was evaluated using various colorectal cancer cell lines, showing a notable reduction in cell viability and proliferation rates when treated with this compound .

Tumor Xenograft Models

This compound has been tested in several tumor xenograft models, including colorectal and pancreatic cancers. In these studies, oral administration of this compound resulted in substantial tumor growth inhibition:

| Tumor Type | Dosage (mg/kg) | Treatment Duration (Days) | % Growth Inhibition |

|---|---|---|---|

| Colorectal Cancer | 25 | 14-28 | Up to 52% |

| Pancreatic Cancer | Variable | Varies | Enhanced with gemcitabine |

The combination of this compound with standard chemotherapeutics like gemcitabine showed enhanced anti-tumor effects compared to monotherapy .

Combination Therapies

This compound has been investigated for its potential to enhance the efficacy of existing chemotherapy agents:

- Colorectal Cancer : When combined with fluorouracil (5-FU) or gemcitabine, this compound significantly improved tumor suppression in patient-derived xenografts .

- Lung Cancer : The compound also exhibited anti-migration properties by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials evaluating this compound's safety and efficacy in humans. Its ability to inhibit PAK4 may offer new therapeutic avenues for cancers where PAK4 is overexpressed.

Mécanisme D'action

PF-03758309 exerts its effects by inhibiting the activity of p21-activated kinase 4. This kinase is involved in various cellular processes, including cytoskeletal reorganization, cell migration, and tumorigenesis. By inhibiting p21-activated kinase 4, PF-03758309 disrupts these processes, leading to reduced cancer cell proliferation and increased apoptosis. The compound also affects other signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, further contributing to its anti-cancer effects .

Comparaison Avec Des Composés Similaires

PF-03758309 est unique en son genre pour son inhibition puissante et sélective de la kinase 4 activée par p21. Des composés similaires comprennent :

Chlorhydrate de PF-03758309 : Une forme de sel de chlorhydrate de PF-03758309 ayant des propriétés inhibitrices similaires.

Dihydrochlorure de PF-03758309 : Une autre forme de sel ayant une activité comparable.

Autres inhibiteurs de la kinase activée par p21 : Des composés tels que l'IPA-3 et le FRAX597, qui inhibent également les kinases activées par p21 mais peuvent avoir des profils de sélectivité et de puissance différents .

PF-03758309 se distingue par sa forte puissance, sa biodisponibilité orale et son inhibition réversible, ce qui en fait un candidat prometteur pour un développement plus poussé en thérapie anticancéreuse .

Activité Biologique

PF-3758309 is a potent small-molecule inhibitor targeting p21-activated kinases (PAKs), particularly PAK4. This compound has garnered attention for its significant biological activity in various cancer models and its potential applications in treating HIV-1 latency. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as an ATP-competitive inhibitor with a high affinity for PAK4, characterized by a dissociation constant and an inhibitory concentration for phosphorylating the PAK4 substrate GEF-H1. The compound has shown efficacy in inhibiting anchorage-independent growth across various tumor cell lines with an average .

This compound disrupts several key signaling pathways related to cell proliferation and survival:

- Inhibition of PAK4 : The primary action of this compound is the inhibition of PAK4, which plays a crucial role in cytoskeletal dynamics, cell adhesion, and migration.

- Impact on Signaling Pathways : Studies have demonstrated that this compound modulates known PAK4-dependent signaling nodes while also revealing unexpected connections to other pathways, including NF-κB and p53 .

Table 1: Summary of Biological Activity

| Biological Activity | Value |

|---|---|

| Dissociation Constant | 2.7 nM |

| Inhibitory Concentration | 1.3 nM (GEF-H1) |

| Anchorage-independent growth | 4.7 nM |

| Plasma EC50 in tumor xenografts | 0.4 nM |

Neuroblastoma Proliferation Inhibition

A study focused on neuroblastoma cell lines (SH-SY5Y, IMR-32) demonstrated that this compound effectively reduced cell proliferation:

- Cell Line Sensitivity : The values for different neuroblastoma lines were as follows:

The treated cells exhibited morphological changes such as shrinkage and loss of adhesion, indicating impaired growth potential.

HIV-1 Latency Reversal

Recent research has identified this compound as a potent inhibitor of HIV-1 latency reversal:

- Inhibition Mechanism : The compound down-regulates the NF-κB pathway, which is crucial for HIV-1 proviral expression .

- Phosphorylation Changes : Analysis revealed that this compound treatment led to significant changes in the phosphorylation status of multiple proteins involved in HIV latency .

Proteomic Studies

Proteomic analysis using high-content cellular assays has provided insights into the specific pathways regulated by this compound:

- Pathway Analysis : Ingenuity Pathway Analysis (IPA) indicated significant down-regulation of the NF-κB pathway (p-value ) and identified proteins with altered phosphorylation states due to treatment .

Table 2: Proteomic Findings

| Protein Alteration | Fold Change |

|---|---|

| Increased Phosphorylation | 47 proteins |

| Decreased Phosphorylation | 14 proteins |

Propriétés

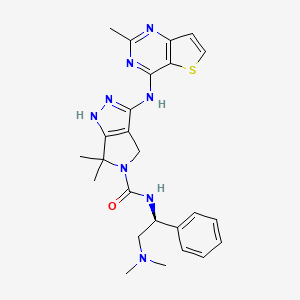

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCPARAPKDAOEN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649389 | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-15-0 | |

| Record name | PF-03758309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03758309 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 898044-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-03758309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PF-3758309 acts as an ATP-competitive inhibitor of PAK4, specifically targeting its kinase domain. [, , ] This binding prevents PAK4 from phosphorylating its substrates, ultimately disrupting downstream signaling pathways crucial for cancer cell survival, proliferation, and motility. [, , ]

ANone: While the provided abstracts do not include detailed spectroscopic data, the chemical name of this compound is provided, allowing for the determination of its molecular formula and weight:

A: this compound effectively inhibits PAK4-dependent pathways in both in vitro and in vivo models, leading to reduced tumor growth. [, , , , , ] Its antitumor activity is linked to the modulation of cell proliferation, survival, and angiogenesis. [, , , , ]

A: this compound demonstrates potent anti-proliferative activity against a variety of cancer cell lines, including colorectal, pancreatic, lung, and melanoma cells, with IC50 values ranging from nanomolar to low micromolar concentrations. [, , , , , , , , , ]

A: Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of colorectal, pancreatic, melanoma, and lung cancer have demonstrated that this compound effectively inhibits tumor growth. [, , , , , , , ] It achieves tumor growth inhibition by suppressing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. [, , , , ]

A: Research indicates that P-glycoprotein (P-gp), an efflux pump often overexpressed in cancer cells, can contribute to this compound resistance. [, ] Inhibiting P-gp could potentially restore sensitivity to the drug. [, ] Other resistance mechanisms might involve the activation of bypass signaling pathways, such as the PI3K/AKT pathway. [, ]

A: The Phase I clinical trial indicated that this compound was generally well-tolerated. [] The most common adverse events were gastrointestinal, including diarrhea, nausea, and vomiting. [] Further preclinical and clinical research is needed to comprehensively assess its toxicity, adverse effects, and long-term safety profile.

A: PAK4, a serine/threonine kinase, acts as a key downstream effector of Rho family GTPases, including Cdc42. [, , ] It plays a critical role in regulating various cellular processes, including cell survival, motility, proliferation, and angiogenesis, all of which contribute to cancer development and progression. [, , ]

A: Studies suggest that this compound exhibits increased efficacy against cancer cells with a mesenchymal phenotype compared to those with an epithelial phenotype. [, ] This suggests that this compound's effectiveness might be influenced by the EMT status of the tumor.

A: Preclinical evidence suggests that this compound enhances the antitumor effects of various chemotherapeutic agents, such as gemcitabine, 5-fluorouracil, and abraxane, in pancreatic cancer models. [, , ] It also demonstrates synergistic effects with other targeted therapies, including PI3K inhibitors in schwannoma models. [] Furthermore, combining this compound with PD-1 blockade immunotherapy shows promise in prostate cancer models. []

ANone: this compound has been shown to inhibit various signaling pathways important for tumor growth and survival, including:

- MAPK pathway: this compound inhibits the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway, leading to reduced tumor cell proliferation. [, , , ]

- PI3K/Akt pathway: While this compound can inhibit the PI3K/Akt pathway in some contexts, this effect appears to be context-dependent and not always observed. [, , , ]

- NF-κB pathway: this compound can downregulate NF-κB signaling, contributing to its antitumor effects. [, ]

- Cell cycle regulation: this compound can induce cell cycle arrest, primarily at the G1/S transition, leading to reduced tumor cell proliferation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.